tert-Butyl (6-aminopyridin-3-yl)carbamate
Description
Strategic Importance of Amine Protection in Multistep Organic Synthesis
Amines are highly versatile functional groups, but their inherent nucleophilicity and basicity can interfere with reactions targeting other parts of a molecule. mdpi.com To address this, chemists employ protecting groups to temporarily mask the reactivity of the amine. This strategy is indispensable in multistep synthesis, enabling complex transformations to be carried out with high selectivity. google.com
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines. researchgate.netmdpi.com It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). The resulting carbamate (B1207046) is stable under a wide range of reaction conditions, including those involving nucleophiles and bases. mdpi.com A key advantage of the Boc group is its facile removal under mild acidic conditions, such as with trifluoroacetic acid (TFA), which proceeds via the formation of a stable tert-butyl cation. mdpi.com This stability and ease of removal make the Boc group a highly reliable tool in the synthetic chemist's arsenal. researchgate.net
| Feature | Description |
|---|---|
| Introduction | Reaction of an amine with di-tert-butyl dicarbonate ((Boc)₂O) |
| Stability | Resistant to many nucleophilic and basic conditions |
| Cleavage | Readily removed with mild acids (e.g., TFA) |
In the synthesis of complex molecules with multiple functional groups, it is often necessary to deprotect one group while leaving others intact. This is achieved through an orthogonal protection strategy, which employs protecting groups that can be removed under different, non-interfering conditions. mdpi.com For example, the acid-labile Boc group can be used in conjunction with a base-labile protecting group like the fluorenylmethyloxycarbonyl (Fmoc) group. This allows for the selective deprotection of either amine at different stages of a synthesis, providing a high degree of control over the synthetic route. mdpi.com
| Protecting Group | Cleavage Condition |
|---|---|
| Boc (tert-Butyloxycarbonyl) | Acidic (e.g., TFA) |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Basic (e.g., Piperidine) |
Research Significance and Precursor Role of tert-Butyl (6-aminopyridin-3-yl)carbamate
This compound is a bifunctional molecule that incorporates a pyridine (B92270) scaffold, a free primary amine, and a Boc-protected secondary amine. This specific arrangement of functional groups makes it a valuable intermediate in organic synthesis. The presence of two amino groups with different reactivities—one protected and one free—allows for sequential functionalization.
The primary research significance of this compound lies in its role as a key building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. For instance, it is a documented precursor in the synthesis of the CDK4/6 inhibitor Palbociclib. simsonpharma.comchemicalbook.com In this context, the free amino group can undergo further reactions, such as cross-coupling, while the Boc-protected amine remains shielded. The Boc group can then be removed at a later stage to allow for further modification at that position.
The synthesis of this compound itself can be achieved through various methods, often involving the selective Boc protection of a diaminopyridine or the reduction of a nitro-substituted precursor followed by Boc protection. The optimization of these synthetic routes to achieve high yields and selectivity is an area of active research. researchgate.netgoogle.com
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₅N₃O₂ |
| Molecular Weight | 209.25 g/mol |
| CAS Number | 445432-37-1 |
Properties
IUPAC Name |
tert-butyl N-(6-aminopyridin-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)13-7-4-5-8(11)12-6-7/h4-6H,1-3H3,(H2,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGFHNRLNOKTEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Preparations
Direct N-Boc Protection of Aminopyridines
The direct N-Boc protection of pyridine-3,6-diamine is a common and straightforward method for the synthesis of tert-butyl (6-aminopyridin-3-yl)carbamate. This method hinges on the selective acylation of the more nucleophilic amino group.
The most widely used reagent for the introduction of the tert-butoxycarbonyl (Boc) protecting group is di-tert-butyl dicarbonate (B1257347), often referred to as Boc anhydride ((Boc)₂O). This reagent readily reacts with primary and secondary amines to form the corresponding N-Boc carbamates. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct and to enhance the nucleophilicity of the amine.
Common bases employed in this transformation include organic amines such as triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA), as well as inorganic bases like sodium bicarbonate and sodium carbonate. The choice of solvent is also crucial and can range from aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) (MeCN) to protic solvents like methanol or even aqueous systems.
A patent describes a method for the Boc protection of aminopyridines using a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), 1-hydroxybenzotriazole (B26582) (HOBT), and a base such as triethylamine in a suitable solvent like dichloromethane or tetrahydrofuran. This method has been shown to be effective for a variety of aminopyridines, providing the desired N-Boc protected products in high yields. google.comgoogle.com
| Starting Material | Reagents | Base | Solvent | Yield (%) | Reference |
| 3-Aminopyridine (B143674) | (Boc)₂O, EDCI, HOBT | TEA | DCM | 85 | google.com |
| 4-Amino-3-methylpyridine | (Boc)₂O, EDCI, HOBT | TEA | THF | 80 | google.com |
| 3-Amino-4-methylpyridine | (Boc)₂O, EDCI, HOBT | TEA | THF | 85 | google.com |
The formation of a carbamate (B1207046) from an amine and di-tert-butyl dicarbonate proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This initial attack leads to the formation of a tetrahedral intermediate.
A significant challenge in the synthesis of this compound from pyridine-3,6-diamine is achieving selective mono-protection. The two amino groups on the pyridine (B92270) ring have different reactivities, which can be exploited to favor the formation of the desired product. However, the formation of the di-protected byproduct is a common issue.
Several strategies have been developed to enhance the selectivity of mono-Boc protection of diamines. One effective method involves the use of a single equivalent of a strong acid, such as hydrochloric acid (HCl), to protonate one of the amino groups. The protonated amino group is no longer nucleophilic, thus directing the Boc protection to the remaining free amino group. researchgate.netscielo.org.mx
Another approach to improve selectivity is to carefully control the reaction conditions, such as temperature, reaction time, and the stoichiometry of the reagents. Using a slight excess of the diaminopyridine relative to the Boc anhydride can also favor mono-protection. The choice of solvent can also influence the selectivity, with less polar solvents sometimes favoring the desired mono-protected product. Furthermore, flow chemistry techniques have been shown to provide better control over reaction parameters, leading to higher yields of the mono-protected product by minimizing the formation of the di-protected species.
| Diamine | Method | Reagents | Yield of Mono-Boc Product (%) | Reference |
| Ethylenediamine | 1 eq. HCl, then (Boc)₂O | HCl, (Boc)₂O | 87 | researchgate.net |
| 1,2-Diaminocyclohexane | 1 eq. Me₃SiCl, then (Boc)₂O | Me₃SiCl, (Boc)₂O | 66 | scielo.org.mxresearchgate.net |
| Piperazine (B1678402) | Flow chemistry, 0.8 eq. (Boc)₂O | (Boc)₂O | 45 |
Palladium-Catalyzed Amidation Approaches
An alternative and powerful strategy for the synthesis of this compound involves the formation of the carbon-nitrogen bond through a palladium-catalyzed cross-coupling reaction. This approach, most notably the Buchwald-Hartwig amination, allows for the coupling of an amine with an aryl halide or triflate.
The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the construction of C-N bonds. In the context of synthesizing this compound, this reaction would typically involve the coupling of a 3-halo-6-aminopyridine (where the halogen is typically bromine or iodine) with tert-butyl carbamate.
This cross-coupling reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The reaction is generally carried out in an inert solvent, such as toluene, dioxane, or N,N-dimethylformamide (DMF), at elevated temperatures. The success of the Buchwald-Hartwig amination is highly dependent on the choice of the catalyst system and the reaction conditions.
The development of sophisticated phosphine ligands has been instrumental in expanding the scope and efficiency of the Buchwald-Hartwig amination. For the coupling of aminopyridines, which can be challenging substrates due to their potential to coordinate with the palladium catalyst and inhibit its activity, the use of bulky and electron-rich ligands is often necessary.
Ligands such as RuPhos and BrettPhos have been identified as outstanding for the C-N cross-coupling of unprotected 3-halo-2-aminopyridines with primary and secondary amines. nih.gov These ligands promote the catalytic cycle by facilitating both the oxidative addition of the aryl halide to the palladium(0) center and the reductive elimination of the desired product from the palladium(II) intermediate. The use of pre-catalysts, which are stable and easily handled palladium complexes that are activated in situ, has also become common practice.
The choice of base is also critical, with strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) being commonly employed to deprotonate the amine and generate the active nucleophile.
Advanced and Emerging Synthetic Routes
Recent advancements in synthetic chemistry have provided novel methods for the preparation of functionalized pyridines, including electrochemical and photocatalytic strategies. These methods offer alternatives to traditional multi-step syntheses.
Electrochemical synthesis is emerging as a powerful tool for the N-alkylation of aminopyridines. This technique utilizes an electric current to generate reactive species in a controlled manner, often under mild conditions. One notable application is the N-alkylation of N-Boc-protected 4-aminopyridines, which can be adapted for similar structures. The core principle involves the cathodic reduction of a solvent, such as acetonitrile, to form a strong base, the cyanomethyl anion (-CH2CN). researchgate.net This electrogenerated base is highly reactive, partly due to the large tetraethylammonium counterion which leaves the anion "naked" and more available for reaction. researchgate.net
This strong base can then deprotonate the protected amino group of the aminopyridine, facilitating its subsequent alkylation with an appropriate alkyl halide. The process is characterized by high yields and the absence of by-products, offering a clean and efficient alternative to traditional methods that use strong, hazardous bases. researchgate.net The amount of base generated can be precisely controlled by the amount of electrical charge passed, allowing for fine-tuning of the reaction. researchgate.net
The electrochemical properties of N-aminopyridinium salts, which are related intermediates, are influenced by the substitution pattern on the pyridine ring. Electron-withdrawing groups make the one-electron reduction to form N-centered radicals easier, a principle that underpins many electrochemical transformations of these heterocycles. nih.gov
Table 1: Key Features of Electrochemical N-Alkylation
| Feature | Description | Reference |
| Method | Use of electrogenerated cyanomethyl anion as a strong base. | researchgate.net |
| Precursor | N-Boc-protected aminopyridines. | researchgate.net |
| Key Advantage | High yields, mild conditions, minimal by-products. | researchgate.net |
| Control | Precise control over the amount of base by managing the electrical charge. | researchgate.net |
Photocatalysis has opened new avenues for the functionalization of pyridine rings, often with unique positional selectivity. These methods harness the energy of light to drive chemical reactions, typically involving the generation of radical intermediates. A prominent strategy involves the single-electron transfer (SET) reduction of pyridinium ions to produce pyridinyl radicals. iciq.orgnottingham.edu.myacs.orgrecercat.catresearchgate.net
In one approach, a dithiophosphoric acid catalyst performs multiple roles: it acts as a Brønsted acid to protonate the pyridine, a SET reductant for the resulting pyridinium ion, and a hydrogen atom abstractor. iciq.orgnottingham.edu.my This generates a pyridinyl radical that can then couple with other radical species, such as allylic radicals, to form new C-C bonds with high regioselectivity. iciq.orgnottingham.edu.myresearchgate.net This method diverges from classical Minisci chemistry and offers a novel way to functionalize the pyridine ring. nottingham.edu.myacs.org
Table 2: Comparison of Photocatalytic Functionalization Strategies
| Strategy | Catalyst System | Key Intermediate | Outcome | Reference |
| Organocatalytic | Dithiophosphoric acid | Pyridinyl radical | C-C bond formation with high regioselectivity | iciq.orgnottingham.edu.myresearchgate.net |
| Acridine (B1665455) Salt Catalyzed | Acridine salt photocatalyst | Not specified | One-step synthesis of a functionalized 2-aminopyridine (B139424) | google.com |
Despite the advent of novel synthetic methods, multi-step synthesis from readily available pyridine precursors remains a common and versatile approach. A general strategy for synthesizing this compound often starts with a pyridine derivative that has functional groups amenable to transformation into the desired amino groups.
A plausible synthetic route could begin with a pyridine derivative containing a nitro group and a halogen, such as 2-chloro-5-nitropyridine. The synthesis would proceed through a series of steps:
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom can be displaced by an amine, such as benzylamine, to protect the 2-position.
Nitro Group Reduction: The nitro group at the 5-position is then reduced to an amino group. This is commonly achieved using reducing agents like iron powder in acetic acid, or catalytic hydrogenation.
Boc Protection: The newly formed amino group is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).
Deprotection: The protecting group at the 2-position (e.g., benzyl) is removed, often by catalytic hydrogenation, to yield the final product.
This step-wise approach allows for the controlled introduction of functional groups and the selective protection and deprotection of the amino moieties, ensuring the correct isomer is obtained.
Table 3: Representative Multi-Step Synthetic Sequence
| Step | Reaction | Typical Reagents | Purpose |
| 1 | Nucleophilic Aromatic Substitution | Benzylamine, base | Introduce a protected amino group at the 2-position. |
| 2 | Nitro Group Reduction | Fe/AcOH or H₂, Pd/C | Convert the nitro group to a primary amine. |
| 3 | N-tert-butoxycarbonylation | Boc₂O, base | Protect the newly formed amino group. |
| 4 | Deprotection | H₂, Pd/C | Remove the protecting group at the 2-position to reveal the amino group. |
Isolation and Purification Techniques for Synthetic Products
The successful synthesis of this compound is contingent upon effective isolation and purification. The basic nature of the pyridine nitrogen and the presence of amino groups influence the choice of purification methods.
Standard techniques employed include:
Extraction: After the reaction is complete, an aqueous workup is typically performed. The product can be extracted into an organic solvent like ethyl acetate (B1210297) or dichloromethane. Washing the organic layer with a mild acidic solution (e.g., dilute citric acid) can remove more basic impurities, while a wash with a mild basic solution (e.g., saturated sodium bicarbonate) can remove acidic by-products. rsc.org
Flash Column Chromatography: This is one of the most common methods for purifying substituted pyridines. rsc.orgmdpi.comnih.gov A silica (B1680970) gel stationary phase is used with a mobile phase consisting of a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). rsc.orgnih.gov A gradient elution, starting with a lower polarity and gradually increasing, is often effective in separating the desired product from starting materials and by-products. nih.gov
Crystallization/Trituration: If the final product is a solid, purification can be achieved by crystallization from a suitable solvent system. Alternatively, trituration, which involves washing the solid product with a solvent in which it is poorly soluble, can be used to remove soluble impurities. orgsyn.org
Filtration: In cases where the product precipitates out of the reaction mixture, it can be isolated by simple filtration, followed by washing with an appropriate solvent to remove residual reactants and by-products. orgsyn.orggoogle.com
The choice of purification technique depends on the physical properties of the product (solid or oil), its polarity, and the nature of the impurities present in the crude reaction mixture.
Reactivity and Chemical Transformations of Tert Butyl 6 Aminopyridin 3 Yl Carbamate
Deprotection Chemistry of the Boc Group
The Boc group is a widely utilized amine protecting group in organic synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions. echemi.comorganic-chemistry.orgresearchgate.net
The most common method for the deprotection of the Boc group is hydrolysis under acidic conditions. researchgate.net Strong acids such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), phosphoric acid, and sulfuric acid are frequently employed. researchgate.netnih.govresearchgate.net The reaction proceeds via protonation of the carbamate (B1207046) carbonyl, followed by the departure of the stable tert-butyl cation, which is typically scavenged by the solvent or an added scavenger. This process releases the free amine and generates carbon dioxide and isobutylene (B52900) as byproducts. The sensitivity of the Boc group to acid allows for its selective removal in the presence of other protecting groups like the benzyl (B1604629) (Bn) or benzyloxycarbonyl (Cbz) groups, which are typically cleaved by hydrogenolysis. echemi.com
The general mechanism for acid-catalyzed deprotection is as follows:
Protonation of the carbonyl oxygen of the Boc group.
Cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.
The carbamic acid is unstable and spontaneously decarboxylates to yield the free amine.
While acid-catalyzed cleavage is prevalent, the harsh conditions can be incompatible with sensitive functional groups elsewhere in the molecule. This has led to the development of several milder deprotection strategies. nih.govresearchgate.net
A variety of non-acidic methods have been reported for Boc deprotection. These include using oxalyl chloride in methanol, which proceeds efficiently at room temperature for a diverse range of substrates. nih.govresearchgate.net Another mild approach involves the use of tetra-n-butylammonium fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF), which can cleave carbamates via a proposed nucleophilic attack of the fluoride ion on the carbonyl group. youtube.com Basic conditions, such as aqueous methanolic potassium carbonate, have also been shown to be effective, particularly for N-Boc protected NH-heteroarenes. researchgate.net Other reported methods utilize Lewis acids, ceric ammonium (B1175870) nitrate (B79036) (CAN), and even biocatalysis with specific enzymes, though the latter is still an emerging technique. researchgate.netbyjus.com
| Reagent/System | Solvent | Conditions | Reference |
|---|---|---|---|
| Oxalyl chloride | Methanol | Room Temperature, 1-4 h | nih.govresearchgate.net |
| Tetra-n-butylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | Room Temperature or Reflux | youtube.comuoanbar.edu.iq |
| Potassium carbonate (K2CO3) | Methanol/Water | Reflux | researchgate.net |
| Ceric ammonium nitrate (CAN) | Acetonitrile (B52724) | Reflux | researchgate.net |
| Thermolysis | 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) | Reflux or Microwave | researchgate.net |
| Biocatalysis (e.g., BOC hydrolase) | Aqueous | Enzymatic | byjus.com |
Functionalization of the Pyridine (B92270) Nucleus
The pyridine ring is inherently electron-deficient compared to benzene, which makes it less reactive towards electrophilic aromatic substitution (EAS) and more susceptible to nucleophilic aromatic substitution (NAS). uoanbar.edu.iqimperial.ac.uk The reactivity of tert-butyl (6-aminopyridin-3-yl)carbamate is modulated by the presence of two powerful electron-donating groups: the primary amine at C6 and the Boc-protected amine at C3.
Electrophilic Aromatic Substitution (EAS): The pyridine nitrogen acts as an electron-withdrawing group, deactivating the ring towards electrophiles. This effect is exacerbated in acidic media, where the nitrogen becomes protonated. uoanbar.edu.iq However, the two amino substituents are strong activating groups and direct incoming electrophiles to the ortho and para positions. In this molecule, the available positions for substitution are C2, C4, and C5. The combined directing effects of the C3-NHBoc and C6-NH2 groups would favor substitution at the C4 and C5 positions. Despite this activation, direct EAS reactions like halogenation or nitration on this substrate can be challenging and may require carefully optimized conditions to avoid side reactions or N-functionalization. An alternative strategy involves the activation of the pyridine ring via N-oxide formation, which significantly enhances reactivity towards both electrophiles and nucleophiles. researchgate.net
Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the pyridine ring makes it a good substrate for NAS, particularly at the C2, C4, and C6 positions, provided a suitable leaving group (e.g., a halide) is present. uoanbar.edu.iqresearchgate.net For this compound itself, direct NAS is unlikely as there is no leaving group. However, synthetic routes often start from a halogenated precursor, such as tert-butyl (6-bromopyridin-3-yl)carbamate. sigmaaldrich.com The bromine atom at the C6 position can be readily displaced by various nucleophiles, often through transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination or Suzuki coupling.
Achieving regioselectivity in the functionalization of the pyridine ring is crucial for its use as a synthetic intermediate. Several strategies have been developed for related pyridine systems.
Directed Ortho-Metalation (DoM): The carbamate group can act as a directed metalation group (DMG). Treatment with a strong base, like an organolithium reagent, could selectively deprotonate an adjacent position, allowing for the introduction of an electrophile. For this substrate, metalation could potentially be directed to the C2 or C4 positions.
Functionalization via Halogenated Intermediates: A highly effective strategy is to begin with a pre-functionalized ring. For instance, the commercially available tert-butyl (6-bromopyridin-3-yl)carbamate serves as a versatile platform. sigmaaldrich.combldpharm.com The bromine at C6 can be selectively replaced using palladium-catalyzed cross-coupling reactions, while the other positions remain available for further modification. Similarly, selective functionalization of 2-chloropyridines at the 4 and 5 positions has been demonstrated as a viable strategy. mdpi.com
C-H Functionalization via Phosphonium (B103445) Salts: A method for the amination of pyridines involves the formation of a phosphonium salt, which selectively activates the 4-position for C-N bond formation upon reaction with sodium azide. nih.gov This strategy offers a distinct regioselectivity compared to other amination methods.
Transformations Involving the Primary Amino Group (post-deprotection)
Following the removal of the Boc group, the resulting molecule is pyridine-2,5-diamine. The two primary amino groups on this scaffold exhibit different nucleophilicity and can be selectively functionalized. The C2-amino group is generally considered more reactive than the C5-amino group.
Key transformations of the resulting diamine include:
Selective Acylation: The greater nucleophilicity of the C2-amino group allows for its selective acylation over the C5-amino group under controlled conditions. This reaction involves treating the diamine with an acylating agent (e.g., an acid chloride or anhydride) in the presence of a base like pyridine, which also serves to neutralize the acid byproduct. nih.govvedantu.com
Diazotization: Primary aromatic amines readily react with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form diazonium salts. byjus.comorganic-chemistry.org The amino groups of pyridine-2,5-diamine can be diazotized. These diazonium intermediates are highly versatile and can undergo a variety of subsequent reactions, such as:
Sandmeyer Reactions: Replacement of the diazonium group with halides (–Cl, –Br) or cyanide (–CN) using copper(I) salts.
Schiemann Reaction: Replacement with fluoride (–F) using fluoroboric acid (HBF4).
Hydrolysis: Replacement with a hydroxyl group (–OH) upon heating in aqueous acid. The differential reactivity of the two amino groups could potentially allow for the selective diazotization and substitution of one group while the other remains intact or is protected. Studies on 2- and 4-aminopyridines have shown they form diazonium ions that hydrolyze rapidly in dilute acid. rsc.org
Amide Bond Formation and Derivatization
The primary amine at the C-6 position of this compound readily undergoes acylation reactions with carboxylic acids and their derivatives to form stable amide bonds. This transformation is fundamental in medicinal chemistry for synthesizing libraries of compounds for structure-activity relationship (SAR) studies.
Amide Coupling Reactions: Standard peptide coupling reagents are effective for promoting the formation of an amide linkage between the 6-amino group and a carboxylic acid. The reaction typically involves the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. Common protocols utilize carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov The reaction of a carboxylic acid with EDCI and HOBt generates a reactive HOBt ester intermediate. nih.govsci-hub.st An acyl transfer agent, such as 4-(dimethylamino)pyridine (DMAP), can be included to form a highly reactive acyliminium ion intermediate, which then rapidly reacts with the amine. nih.govsci-hub.st This method is particularly effective for coupling with electron-deficient amines, which are often less reactive. nih.gov The reaction is typically performed in a suitable aprotic solvent like acetonitrile or dichloromethane (B109758) at room temperature. nih.gov
Urea (B33335) Formation: Beyond simple amides, the 6-amino group can be derivatized to form ureas. This is commonly achieved by reacting the amine with an isocyanate. For instance, reacting an aminopyridine with an alkyl or aryl isocyanate in a solvent like tetrahydrofuran (THF) leads to the corresponding N,N'-disubstituted urea. scispace.com Another approach involves the reaction of the amine with a carbamoylating reagent, such as a carbamoylimidazolium salt. organic-chemistry.org Furthermore, a novel metal-free method has been developed for synthesizing urea derivatives from an amine and carbon dioxide at atmospheric pressure. organic-chemistry.org These reactions provide access to a diverse range of urea derivatives, which are a common pharmacophore in drug discovery. scispace.com
Table 1: Reagents for Amide and Urea Derivatization
| Derivative Type | Reagent Class | Specific Examples | Typical Conditions |
|---|---|---|---|
| Amide | Carboxylic Acid + Coupling Agents | R-COOH, EDCI, HOBt, DMAP | Aprotic solvent (e.g., CH₃CN, CH₂Cl₂), Room Temperature |
| Urea | Isocyanates | R-N=C=O | Aprotic solvent (e.g., THF), often requires heat |
| Urea | Carbamoylating Reagents | Carbamoylimidazolium salts | Varies depending on reagent |
N-Alkylation and Arylation Reactions
The nucleophilic 6-amino group can also be functionalized through the formation of new carbon-nitrogen bonds via alkylation and arylation reactions, significantly expanding the chemical space accessible from this intermediate.
N-Alkylation: A facile and chemoselective method for the N-monoalkylation of aminopyridines involves reductive amination. This reaction uses a carboxylic acid as the aldehyde precursor and sodium borohydride (B1222165) (NaBH₄) as the reducing agent. researchgate.net The process is carried out under mild conditions in a solvent like THF and affords the corresponding N-alkylaminopyridine in good yields, selectively modifying the primary amine without affecting the pyridine nitrogen or the Boc-carbamate. researchgate.net
N-Arylation: Cross-coupling reactions are powerful tools for forming N-aryl bonds. Both palladium- and copper-catalyzed systems are widely employed for this purpose.
Palladium-Catalyzed N-Arylation: Often referred to as the Buchwald-Hartwig amination, this reaction couples the amine with an aryl halide (bromide, chloride) or triflate. researchgate.netacs.org The catalytic system typically consists of a palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, a phosphine (B1218219) ligand (e.g., X-Phos, PPh₃, PCy₃), and a base like sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃). acs.orgnih.gov These reactions can often be conducted at room temperature when using highly active catalyst systems. acs.org
Copper-Catalyzed N-Arylation: The Ullmann condensation is a classical method for N-arylation that uses a copper catalyst. Modern protocols utilize catalytic amounts of a copper(I) salt, such as CuI, often in the presence of a ligand like a diamine or an amino acid (e.g., L-proline), and a base. beilstein-journals.orgnih.gov These reactions can be more cost-effective than their palladium-catalyzed counterparts and are effective for coupling with a wide range of aryl and heteroaryl halides. beilstein-journals.org Water can sometimes be used as a green solvent for copper-catalyzed arylations. nih.gov
Table 2: Conditions for N-Alkylation and N-Arylation
| Transformation | Method | Key Reagents | Typical Conditions |
|---|---|---|---|
| N-Alkylation | Reductive Amination | R-COOH, NaBH₄ | THF, mild conditions |
| N-Arylation | Palladium-Catalyzed (Buchwald-Hartwig) | Aryl-X (X=Br, Cl, OTf), Pd catalyst (e.g., Pd(OAc)₂), phosphine ligand, base (e.g., NaOtBu) | Toluene or Dioxane, RT to 110°C |
| Copper-Catalyzed (Ullmann) | Aryl-X (X=I, Br), Cu catalyst (e.g., CuI), ligand (e.g., diamine, L-proline), base (e.g., K₂CO₃) | DMSO, DMF, or water; 90-130°C |
Derivatization for Enhanced Analytical Response in Mass Spectrometry
Mass spectrometry (MS) is a critical tool for the identification and quantification of chemical compounds. The response of this compound in MS can be understood by its intrinsic fragmentation patterns and can be improved through chemical derivatization.
Inherent Fragmentation: The mass spectrum of this compound and related t-Boc protected compounds exhibits characteristic fragmentation patterns. Under electrospray ionization (ESI), common fragmentation pathways include the neutral loss of isobutylene (C₄H₈, 56 Da) followed by the loss of carbon dioxide (CO₂, 44 Da), corresponding to the cleavage of the Boc group. doaj.org Under electron impact (EI) ionization, major product ions observed include the tert-butyl cation (C₄H₉⁺, m/z 57) and fragments corresponding to losses of [M−C₄H₈]⁺, [M−C₄H₉O•]⁺, and the entire Boc group [M−C₅H₈O₂]⁺. doaj.org These predictable fragmentation patterns are crucial for structural elucidation.
Derivatization for Improved Analysis: For trace-level quantification or to improve chromatographic properties, the 6-amino group can be chemically modified. Derivatization can enhance detection sensitivity, improve chromatographic retention and peak shape, and shift the analyte to a higher, more specific mass range, reducing interference from matrix components. researchgate.net
Acylation: Reaction with reagents like hexylchloroformate produces an amide derivative. This increases the molecular weight, providing a more specific ion for selected ion monitoring (SIM) in LC-MS, and improves retention on reversed-phase columns. researchgate.net
Halogen Tagging: Derivatizing the amine with a halogen-containing reagent, such as 4-iodobenzoyl chloride, introduces a unique elemental tag. rsc.org The resulting iodo-tagged derivative can be quantified with extremely high sensitivity and selectivity using hyphenated techniques like High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS). rsc.org
Table 3: Derivatization for Mass Spectrometry Analysis
| Derivatizing Reagent | Purpose / Enhancement | Analytical Technique |
|---|---|---|
| Hexylchloroformate | Increases molecular weight and hydrophobicity; improves chromatographic retention. researchgate.net | LC-MS (SIM) |
| 4-Iodobenzoyl chloride | Introduces an iodine tag for highly sensitive elemental detection. rsc.org | HPLC-ICP-MS |
| None (Inherent) | Characteristic loss of isobutylene (56 Da) and the tert-butyl group (57 Da). doaj.org | GC-MS, LC-MS/MS |
Advanced Spectroscopic and Structural Elucidation
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule.
While specific experimental spectra for tert-Butyl (6-aminopyridin-3-yl)carbamate are not widely available in public-domain literature, the expected chemical shifts can be predicted based on the analysis of its constituent functional groups and related structures.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring, the amine protons, the carbamate (B1207046) N-H proton, and the tert-butyl group.
Pyridine Ring Protons: The three aromatic protons on the disubstituted pyridine ring would appear as distinct multiplets in the aromatic region (typically δ 6.0-8.5 ppm). The specific chemical shifts and coupling patterns (doublets, doublet of doublets) would be determined by their positions relative to the amino and carbamate substituents.
Amino (-NH₂) Protons: A broad singlet corresponding to the two protons of the primary amine group is expected. Its chemical shift can be variable and is dependent on solvent and concentration.
Carbamate (-NHBoc) Proton: A singlet for the proton attached to the carbamate nitrogen would likely be observed, with its chemical shift influenced by hydrogen bonding.
tert-Butyl Protons: A sharp, intense singlet integrating to nine protons would be present in the upfield region (typically δ 1.4-1.6 ppm), which is characteristic of the magnetically equivalent methyl groups of the tert-butoxycarbonyl (Boc) protecting group.
¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule.
Pyridine Ring Carbons: Five distinct signals are expected in the aromatic region (typically δ 100-160 ppm) for the carbons of the pyridine ring. The carbons directly attached to the nitrogen and the amino/carbamate groups would have their chemical shifts significantly influenced by these substituents.
Carbonyl Carbon (-C=O): The carbonyl carbon of the carbamate group would appear as a single peak in the downfield region, typically around δ 150-155 ppm.
Quaternary Carbon (-C(CH₃)₃): The quaternary carbon of the tert-butyl group is expected around δ 80 ppm.
Methyl Carbons (-CH₃): A single, intense peak for the three equivalent methyl carbons of the tert-butyl group would be observed in the upfield region (typically δ 28-30 ppm).
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Pyridine CH | 6.0 - 8.5 | 100 - 160 |
| -NH₂ | Variable | N/A |
| -NH-Boc | Variable | N/A |
| -C(CH₃)₃ | N/A | ~80 |
| -C(CH₃ )₃ | 1.4 - 1.6 | 28 - 30 |
| -C=O | N/A | 150 - 155 |
Note: These are predicted values and actual experimental values may vary.
To definitively assign the proton and carbon signals and confirm the connectivity of the molecular structure, two-dimensional NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would be crucial for assigning the positions of the protons on the pyridine ring by observing their through-bond coupling relationships.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each protonated carbon in the pyridine ring and the methyl carbons of the Boc group to their attached protons.
Detailed experimental 2D NMR data for this compound is not readily found in published literature.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Analysis
Mass spectrometry is a key technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. The molecular formula of this compound is C₁₀H₁₅N₃O₂. The expected monoisotopic mass is approximately 209.1164 g/mol . HRMS analysis would be able to confirm this exact mass, typically to within a few parts per million (ppm), which provides strong evidence for the elemental composition of the molecule.
In a mass spectrometer, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments is often unique to the molecule's structure. For this compound, the most likely fragmentation pathways would involve the labile Boc protecting group.
Loss of the Boc group: A very common fragmentation pathway for Boc-protected amines is the loss of the entire tert-butoxycarbonyl group or parts of it. This could occur through several mechanisms, leading to characteristic neutral losses:
Loss of isobutylene (B52900) (56 Da) to give a carbamic acid intermediate, which could then decarboxylate.
Loss of the entire Boc group (100 Da).
Loss of a tert-butyl radical (57 Da).
Fragmentation of the Pyridine Ring: Subsequent fragmentation of the remaining aminopyridine core could also occur, leading to smaller fragments characteristic of pyridine ring cleavage.
Interactive Data Table: Expected Key Mass Spectrometry Fragments
| m/z Value (Expected) | Identity |
| 209.1164 | [M]⁺ (Molecular Ion) |
| 153.0929 | [M - C₄H₈]⁺ |
| 110.0664 | [M - C₅H₉O₂]⁺ or [M - Boc]⁺ |
| 57.0704 | [C₄H₉]⁺ (tert-butyl cation) |
Note: These are predicted fragmentation patterns. Actual observed fragments can vary based on the ionization technique and energy.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystalline sample. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. This would unambiguously confirm the connectivity and stereochemistry of the molecule. Furthermore, it would reveal information about the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. A search of publicly available crystallographic databases did not yield a crystal structure for this specific compound.
Crystal Growth and Diffraction Analysis
In a typical diffraction analysis, a crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and processed to generate an electron density map, from which the atomic positions can be determined. For example, the structure of tert-butyl N-benzyl-N-(4-methyl-2-pyridyl)carbamate was determined using this method, revealing key structural parameters such as dihedral angles between the pyridine ring, the phenyl ring, and the carbamate plane. nih.gov The refinement of the crystal structure data provides a detailed picture of the molecule's geometry.
Table 1: Representative Crystallographic Data for an Analogous Carbamate Compound This table presents data for tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate as an example of typical crystallographic parameters for related structures.
| Parameter | Value |
| Compound | tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate |
| Chemical Formula | C₁₈H₂₈FN₃O₃ |
| Crystal System | Monoclinic |
| Space Group | Pn |
| Asymmetric Unit | One molecule |
| Data sourced from a study on a related urea (B33335) derivative. mdpi.com |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)
The solid-state structure of organic molecules is heavily influenced by non-covalent intermolecular interactions, particularly hydrogen bonds. In compounds containing both amine and carbamate functional groups, such as this compound, extensive hydrogen bonding networks are expected to play a crucial role in the crystal packing.
Studies on analogous aminopyridine derivatives demonstrate the prevalence of such interactions. For example, the crystal structure of N′-aminopyridine-2-carboximidamide features intermolecular N—H⋯N hydrogen bonds that link the molecules into a two-dimensional network. researchgate.net Similarly, the crystal structure of tert-butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate reveals that molecules are linked by N—H⋯O hydrogen bonds involving the carbonyl groups and by N—H⋯N hydrogen bonds between the amino group and the pyridine ring, also resulting in a two-dimensional network. nih.gov
The carbamate group itself is a key participant in these networks. The N-H proton of the carbamate can act as a hydrogen bond donor, while the carbonyl oxygen is an effective hydrogen bond acceptor. The amino group on the pyridine ring provides additional hydrogen bond donors, and the pyridine nitrogen atom can act as a hydrogen bond acceptor. These multiple interaction points facilitate the formation of robust and intricate supramolecular architectures. In the case of a new polymorph of tert-butyl (2-aminophenyl)carbamate, differences in the hydrogen bonding network dimensionality were observed compared to a previously known form. researchgate.net
Table 2: Common Hydrogen Bonding Interactions in Aminopyridine Carbamate Analogs
| Donor | Acceptor | Type of Interaction | Resulting Network |
| Amine N-H | Pyridine N | N—H⋯N | Chain or sheet formation |
| Carbamate N-H | Carbonyl O | N—H⋯O | Dimer or chain formation |
| Amine N-H | Carbonyl O | N—H⋯O | Cross-linking of networks |
| Based on findings from related aminopyridine and carbamate structures. researchgate.netnih.gov |
Polymorphism and Crystallinity Studies of Analogous Compounds
Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical consideration in pharmaceutical and materials science. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability.
Pseudo-polymorphism, where different crystal structures are formed due to the inclusion of solvent molecules, has also been observed in related pyridine derivatives. A study on 2-pyridylmethoxy derivatives of p-tert-butylcalix mdpi.comarene revealed the existence of multiple pseudo-polymorphs, with a correlation noted between the structural rigidity of the molecule and the number of crystalline forms observed. mdpi.com The more rigid macrocycle in this study displayed a greater number of pseudo-polymorphs. mdpi.com These findings underscore the conformational flexibility of carbamate and pyridine-containing molecules and their propensity to adopt different packing arrangements under various crystallization conditions.
Table 3: Comparison of Polymorphs for an Analogous Compound This table illustrates the differences observed between two polymorphs of tert-butyl (2-aminophenyl)carbamate.
| Feature | Polymorph I | Polymorph II |
| Space Group | P2₁/c | P2₁/n |
| Molecules per Asymmetric Unit (Z') | 1 | 2 |
| Hydrogen Bonding Network | Different dimensionality and connectivity | Different dimensionality and connectivity |
| Conformational Variation | Distinct torsion angles | Distinct torsion angles for each independent molecule |
| Data sourced from a study on a new polymorph of tert-butyl (2-aminophenyl)carbamate. researchgate.net |
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to elucidating the electronic structure of a molecule. These calculations, based on the principles of quantum mechanics, can determine the distribution of electrons within the molecule, which in turn governs its chemical behavior.
For such molecules, DFT calculations using functionals like B3LYP, CAM-B3LYP, and B3PW91 with appropriate basis sets (e.g., 6-31+G(d,p)) are commonly employed to determine molecular geometrical parameters. researchgate.net These calculations typically reveal bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. The stability of the molecule is inferred from the calculated total energy. For instance, in a study of 3-amino-4-(Boc-amino)pyridine, the optimized geometric structure was determined using the DFT/B3LYP method, providing a basis for understanding the spatial arrangement of the atoms. researchgate.net
Table 1: Representative Calculated Structural Parameters for a Related Aminopyridine Derivative (3-amino-4-(Boc-amino)pyridine) using DFT
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C-N (Pyridine Ring) | 1.34 - 1.38 |
| C-C (Pyridine Ring) | 1.39 - 1.40 |
| N-H (Amino Group) | ~1.01 |
| C-N (Carbamate) | ~1.37 |
| C=O (Carbamate) | ~1.23 |
| O-C (tert-Butyl) | ~1.48 |
| C-N-C (Pyridine) | 117 - 118 |
| H-N-H (Amino Group) | ~115 |
| O=C-N (Carbamate) | ~125 |
Note: The data in this table is illustrative and based on typical values for similar molecular fragments and findings for 3-amino-4-(Boc-amino)pyridine. researchgate.net Actual values for tert-butyl (6-aminopyridin-3-yl)carbamate would require specific calculations.
Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net
In studies of aminopyridine derivatives, the HOMO is often localized on the electron-rich aminopyridine ring, while the LUMO may be distributed over the entire molecule or concentrated on specific electron-accepting groups. nih.govresearchgate.net For carbamate-containing molecules, molecular orbital calculations have shown delocalization of the HOMO along the O-C-N system, indicating electronic conjugation. nih.gov
Analysis of the electronic properties of 3-amino-4-(Boc-amino)pyridine using the DFT/B3LYP method with the 6-31+G(d,p) basis set has been performed to determine the HOMO and LUMO energies and the corresponding energy gap. researchgate.net Such calculations also allow for the determination of other electronic descriptors like hardness, softness, and electronegativity, which provide further insights into the molecule's reactivity. researchgate.net
Table 2: Calculated Electronic Properties for a Related Aminopyridine Derivative (3-amino-4-(Boc-amino)pyridine)
| Property | Value (eV) |
| HOMO Energy | -5.9 |
| LUMO Energy | -0.8 |
| HOMO-LUMO Gap | 5.1 |
Note: The data is based on calculations for 3-amino-4-(Boc-amino)pyridine and serves as an approximation. researchgate.net
Conformational Analysis and Energy Landscape Studies
The presence of the bulky tert-butyl group and the rotatable bonds in the carbamate (B1207046) linkage suggests that this compound can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies.
Studies on Boc-carbamate monomers have revealed a complex conformational landscape. nih.gov Theoretical investigations using high-level theory (HLT) have been employed to optimize various conformations and calculate their Gibbs free energies. nih.gov It has been found that multiple conformations can exist within a small energy range (e.g., within 1 kcal/mol of the global minimum). nih.gov The planarity of the carbamate group (O-C-N) is a key feature, with rotation around the C-N bond being restricted. nih.gov
Simulation of Reaction Pathways and Transition States
Computational chemistry can also be used to simulate chemical reactions, map out reaction pathways, and identify transition states. This is particularly useful for understanding reaction mechanisms and predicting reaction rates.
For this compound, a key reaction of interest is the cleavage of the Boc protecting group. The removal of the Boc group is typically achieved under acidic conditions. wikipedia.org The mechanism involves the protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine. chemistrysteps.com
Quantum mechanics/molecular mechanics (QM/MM) calculations have been used to study the hydrolysis mechanism of other carbamates. nih.gov These studies can elucidate the elementary steps of the reaction, such as nucleophilic attack and bond cleavage, and determine the energy barriers associated with each step. For instance, in the enzymatic hydrolysis of a carbamate, the energy barrier for the rate-determining step was calculated to be around 19.1 kcal/mol. nih.gov While not a direct enzymatic hydrolysis, the principles of nucleophilic attack and the energetics of bond breaking and formation are relevant to understanding the reactivity of the carbamate group in this compound.
Furthermore, computational studies can investigate the reactivity of the aminopyridine ring itself. The amino group and the pyridine (B92270) nitrogen can participate in various reactions, and simulations can help predict the most likely sites of attack for electrophiles or nucleophiles. For example, the reactivity of 4-aminopyridine (B3432731) with halogens has been studied, revealing complex reaction pathways involving charge-transfer complexes and ionic species. acs.orgresearchgate.net
Application As a Key Chemical Intermediate in Diverse Synthetic Endeavors
Building Block for Complex Heterocyclic Structures
The distinct reactivity of the two amino groups on the pyridine (B92270) ring of tert-butyl (6-aminopyridin-3-yl)carbamate makes it an ideal starting material for the synthesis of complex heterocyclic structures. The free amino group can readily participate in reactions such as nucleophilic substitution and condensation, while the Boc-protected group remains unreactive until a deprotection step is performed. This sequential reactivity is crucial for the controlled construction of intricate molecular architectures.
For instance, this compound is utilized in the preparation of novel macrocyclic diacetylene compounds and substituted bicyclic aza-heterocycles. chemicalbook.com These classes of compounds are of significant interest in medicinal chemistry for their potential as sirtuin modulators. chemicalbook.com The synthesis of these complex structures often involves a multi-step sequence where the free amino group is first functionalized, followed by deprotection of the Boc group to enable further reactions at that site. This strategic approach allows for the precise and predictable assembly of the target heterocyclic systems.
Utilization in Multicomponent and Cascade Reactions
Multicomponent reactions (MCRs) and cascade reactions are powerful tools in synthetic chemistry for the efficient construction of complex molecules from simple starting materials in a single pot. This compound and its analogs are well-suited for these types of transformations.
In the context of MCRs, diaminopyridines, which can be derived from the deprotection of compounds like this compound, are valuable components. For example, diaminopyrazines, which are structurally similar to diaminopyridines, have been successfully employed in the Groebke-Blackburn-Bienaymé (GBB) three-component reaction to produce imidazo[1,2-a]pyrazines. rug.nl This reaction involves an amine, an aldehyde, and an isocyanide, and the presence of two amino groups on the starting heterocycle allows for the rapid generation of a library of diverse compounds. rug.nl The selectivity of the reaction, favoring a mono-reaction, is a key aspect of its utility. rug.nl
Precursor in the Synthesis of Diversified Pyridine-Based Scaffolds
The pyridine core of this compound serves as a foundational scaffold for the synthesis of a wide variety of substituted pyridine derivatives. The ability to selectively functionalize the two amino groups, in conjunction with reactions at the pyridine ring itself, allows for extensive diversification of the molecular structure.
A significant application of a derivative of this compound, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, is in the synthesis of the targeted cancer drug Palbociclib. chemicalbook.com This intermediate is prepared through the hydrogenation of 4-(6-nitro-pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester using a palladium on carbon (Pd/C) catalyst. chemicalbook.com The resulting amino group can then be further elaborated to construct the final drug molecule.
The versatility of this precursor is further demonstrated by its use in photocatalytic C-H amination reactions. For example, the direct synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate from 2-aminopyridine (B139424) and piperazine-1-tert-butyl formate (B1220265) highlights an efficient method for introducing a piperazine (B1678402) moiety onto the pyridine ring. google.comchemicalbook.com This one-step synthesis, which can achieve yields of up to 95%, provides a more environmentally friendly and cost-effective alternative to traditional multi-step methods that often rely on heavy metal catalysts. google.comchemicalbook.com
Below is an interactive data table summarizing the synthesis of a key pyridine-based scaffold.
| Product | Starting Materials | Reagents/Catalyst | Reaction Type | Yield | Reference |
| tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 2-Aminopyridine, Piperazine-1-tert-butyl formate | Acridine (B1665455) salt photocatalyst, Oxidant | Photocatalytic C-H Amination | 92-95% | google.com |
| tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 4-(6-Nitro-pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester | Pd/C, H2 | Hydrogenation | Not specified | chemicalbook.com |
Role in Deuterium (B1214612) Labeling for Mechanistic Probes
Isotopically labeled compounds, particularly those containing deuterium (²H or D), are invaluable tools for studying reaction mechanisms and for use as internal standards in analytical techniques. nih.gov While direct deuterium labeling of this compound is not explicitly detailed in the provided search results, the broader context of labeling pyridine derivatives and related compounds suggests its potential in such applications.
For instance, pyridine derivatives labeled with ¹⁵N have been prepared from corresponding pyrylium (B1242799) salts and ¹⁵NH₄Cl. nih.gov These labeled pyridines are valuable for studying acid-base interactions on solid acid catalysts using ¹⁵N nuclear magnetic resonance (NMR). nih.gov This highlights the general importance of isotopic labeling of pyridine-containing molecules for mechanistic investigations.
Furthermore, photoredox-mediated hydrogen atom transfer (HAT) protocols have been developed for the efficient and selective installation of deuterium at α-amino sp³ carbon-hydrogen bonds using D₂O as the deuterium source. nih.gov This methodology has been applied to a range of pharmaceutical compounds to create deuterated analogs for use in drug discovery research. nih.gov Given the presence of amino functionalities in this compound and its derivatives, similar strategies could potentially be employed for their deuteration, thereby creating valuable probes for mechanistic studies.
Future Directions and Emerging Research Avenues
Sustainable and Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly central to modern synthetic planning, aiming to reduce environmental impact and improve safety and efficiency. rasayanjournal.co.in For the synthesis of aminopyridine derivatives, this involves moving away from hazardous reagents and solvents, minimizing waste, and lowering energy consumption. rasayanjournal.co.in
Future research will likely focus on several green strategies:
Photocatalysis: The use of light to drive chemical reactions offers a sustainable alternative to traditional heating. A patented method for a related compound, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, utilizes an acridine (B1665455) salt photocatalyst and light irradiation, completely avoiding the use of heavy metals and hazardous hydrogen gas. google.com This one-step synthesis from 2-aminopyridine (B139424) highlights a promising, environmentally friendly route that could be adapted for tert-Butyl (6-aminopyridin-3-yl)carbamate. google.com
Catalytic Systems: The development of novel catalysts is crucial. One patented method describes a one-step synthesis of 4-aminopyridine (B3432731) from 4-cyanopyridine (B195900) using sodium tungstate (B81510) as a catalyst in an aqueous sodium hypochlorite (B82951) solution, which is environmentally benign and produces a high-purity product. google.com Exploring similar catalytic systems for the synthesis of substituted 3,6-diaminopyridines could offer significant green advantages.
Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step to form a product that contains portions of all starting materials. nih.gov These reactions are highly atom-economical and can often be performed under solvent-free conditions, which significantly reduces waste. nih.govresearchgate.net Developing an MCR pathway to construct the protected diaminopyridine core would represent a major advance in efficiency and sustainability. nih.gov
Alternative Solvents and Conditions: Research into using safer, biodegradable solvents like ionic liquids or even solventless "ball milling" techniques is gaining traction for the synthesis of various heterocycles. rasayanjournal.co.in Applying these methods could drastically reduce the environmental footprint of producing aminopyridine intermediates.
Development of Chemo- and Regioselective Functionalization Methodologies
The this compound molecule possesses multiple reactive sites: the unprotected amino group at the C6 position, the Boc-protected amino group at the C3 position, and the C-H bonds on the pyridine (B92270) ring itself. The ability to selectively modify one site without affecting the others (chemoselectivity and regioselectivity) is paramount for its use in complex molecule synthesis.
Orthogonal Protecting Group Strategies: The tert-butyloxycarbonyl (Boc) group is a well-established protecting group for amines. nih.gov It is a cornerstone of "orthogonal protection," where different protecting groups can be removed under specific conditions without affecting others. bham.ac.ukjocpr.comnih.gov Future work will involve expanding the toolkit of protecting groups compatible with the aminopyridine scaffold. For instance, developing conditions where the Boc group on the C3-amine can be selectively removed while another protecting group on the C6-amine (e.g., Fmoc or Cbz) remains intact, or vice-versa, would provide immense synthetic flexibility. nih.govnih.gov This allows for the sequential and controlled introduction of different functionalities at each amino position. jocpr.com
Direct C-H Functionalization: A major goal in modern organic synthesis is the direct functionalization of carbon-hydrogen bonds, as it avoids the need for pre-functionalized starting materials and shortens synthetic sequences. rsc.org The pyridine ring is traditionally difficult to functionalize directly due to its electron-poor nature. rsc.orgnih.gov Emerging research focuses on transition-metal and rare-earth metal-catalyzed methods to selectively activate and modify specific C-H bonds on the pyridine ring. nih.gov Applying these methods to this compound could enable the direct installation of alkyl, aryl, or other groups at the C2, C4, or C5 positions, opening up a vast new chemical space for drug discovery. nih.gov
Integration with Automated Synthesis and High-Throughput Experimentation
The dual pressures of reducing drug discovery timelines and exploring vast chemical libraries have spurred the integration of automation and high-throughput methods into chemical synthesis and screening.
Automated Synthesis and Flow Chemistry: Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch flask, offers numerous advantages, including enhanced safety, better temperature and pressure control, and easier scalability. mdpi.comresearchgate.net The synthesis of heterocyclic compounds like pyrazoles and pyridines has been successfully adapted to flow systems, significantly reducing reaction times from hours to minutes. mdpi.com For instance, the hydrogenation of pyridines to piperidines is efficiently accomplished using continuous flow devices with pre-packed catalyst cartridges. researchgate.net Implementing a flow synthesis for this compound or its subsequent derivatization would enable rapid, on-demand production and facilitate process optimization. researchgate.net
High-Throughput Experimentation (HTE) and Screening (HTS): HTE uses automated platforms to rapidly screen numerous reaction conditions (catalysts, solvents, temperatures) in parallel, accelerating the discovery of optimal synthetic routes. This approach is ideal for developing the novel functionalization methodologies discussed previously. Following synthesis, High-Throughput Screening (HTS) allows for the rapid biological evaluation of large libraries of compounds against specific targets. enamine.net Pyridine derivatives are frequently screened using HTS to identify potential drug candidates. researchgate.netnih.gov By combining automated synthesis of derivatives of this compound with HTS, researchers can quickly build structure-activity relationship (SAR) models and identify promising new bioactive molecules. enamine.net
Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring
To optimize and control chemical reactions, particularly in industrial and automated settings, it is crucial to monitor their progress in real-time. Process Analytical Technology (PAT) employs in-situ spectroscopic techniques to gain a continuous understanding of a reaction as it happens.
For the synthesis and functionalization of this compound, several techniques could be implemented:
HPLC Monitoring: High-Performance Liquid Chromatography (HPLC) is a well-established method for monitoring reaction progress by separating and quantifying reactants, intermediates, and products over time. It has been used to monitor the synthesis of aminopyridines like Dalfampridine. google.com
FT-IR and Raman Spectroscopy: Both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy can track changes in key functional groups in real-time. For example, during the synthesis, one could monitor the disappearance of a nitrile peak or the appearance of an amine peak. In a deprotection step, the characteristic carbonyl stretch of the Boc group could be monitored to determine the reaction's endpoint.
NMR Spectroscopy: In-situ Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information directly from the reaction vessel, allowing for the unambiguous identification of intermediates and byproducts without the need for sampling and workup.
The integration of these PAT tools enables precise control over reaction parameters, leading to improved yields, higher purity, enhanced safety, and more efficient process development.
Theoretical Predictions for Novel Reactivity and Molecular Design
Computational chemistry has become an indispensable tool for predicting molecular properties and guiding synthetic efforts. By modeling molecules in silico, researchers can save significant time and resources.
Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure of a molecule, predicting properties like bond lengths, bond angles, and the distribution of electron density. scirp.orgnih.gov For this compound, DFT can identify the most electron-rich or electron-poor sites, thereby predicting its reactivity towards electrophiles and nucleophiles. scirp.orgresearchgate.net This helps in designing selective functionalization reactions. For example, studies on 3-aminopyridine (B143674) have used DFT to analyze its molecular orbitals (HOMO and LUMO) and calculate quantum chemical parameters. scirp.org
Molecular Docking and In Silico Screening: In drug design, computational tools are used to predict how a molecule will bind to a biological target, such as a protein or enzyme. nih.govtandfonline.com Virtual screening and molecular docking can be used to assess libraries of virtual derivatives of this compound against a specific target. nih.govnih.gov This in silico approach helps prioritize which compounds to synthesize and test in the lab, dramatically accelerating the discovery of new drug candidates. tandfonline.comrsc.org This strategy has been successfully applied to design novel pyridine-based compounds as kinase inhibitors and other therapeutic agents. nih.govnih.gov
Q & A
Q. What are the optimal synthetic routes for tert-Butyl (6-aminopyridin-3-yl)carbamate, and how can reaction yields be improved?
The synthesis typically involves protecting the amino group on pyridine derivatives using tert-butoxycarbonyl (Boc) chemistry. A stepwise approach includes:
- Step 1 : Nitration or halogenation of pyridine precursors to introduce reactive sites.
- Step 2 : Boc protection under anhydrous conditions using Boc anhydride and a base (e.g., DMAP or TEA) in THF or DCM .
- Step 3 : Reduction of nitro or dehalogenation to yield the primary amine.
To improve yields: - Use high-purity reagents and rigorously dry solvents to avoid side reactions.
- Optimize reaction time and temperature via kinetic studies (e.g., in situ monitoring by TLC or HPLC).
- Employ catalytic hydrogenation with Pd/C for selective reduction .
Q. What purification methods are recommended for isolating this compound?
- Column Chromatography : Use silica gel with a gradient eluent (e.g., hexane/ethyl acetate) to separate Boc-protected intermediates from unreacted starting materials.
- Recrystallization : Dissolve the crude product in a minimal volume of hot ethanol or acetonitrile, then cool slowly to induce crystallization.
- HPLC : For high-purity requirements (>98%), reverse-phase C18 columns with acetonitrile/water mobile phases are effective .
Q. How should researchers confirm the molecular structure of this compound?
- NMR Spectroscopy : Compare H and C NMR spectra with literature data for pyridine carbamates. Key signals include:
- Boc group: δ ~1.4 ppm (9H, singlet for tert-butyl).
- Pyridine protons: δ 6.5–8.5 ppm (split based on substitution pattern).
- Mass Spectrometry (MS) : ESI-MS or HRMS should show [M+H] at m/z 223.2 (CHNO).
- Elemental Analysis : Match calculated and observed C/H/N percentages .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the structural assignment of this compound?
- Data Collection : Grow single crystals via slow evaporation of a saturated DCM/hexane solution. Collect diffraction data using a synchrotron or rotating anode source.
- Structure Solution : Use SHELXT for phase problem resolution via intrinsic phasing or Patterson methods .
- Refinement : Refine with SHELXL, applying constraints for thermal parameters and hydrogen bonding. Validate with R-factor (<5%) and goodness-of-fit (~1.0) .
- Visualization : Generate ORTEP diagrams (ORTEP-III) to confirm bond angles/geometry and rule out tautomeric or conformational ambiguities .
Q. How should researchers address contradictory data between NMR and crystallographic results?
- Scenario : Discrepancies in amine proton positions (NMR: broad singlet vs. X-ray: fixed geometry).
- Resolution :
Q. What strategies are effective for analyzing stereochemical stability in this compound derivatives?
- Chiral HPLC : Use Chiralpak IA/IB columns with n-hexane/isopropanol to separate enantiomers.
- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra for absolute configuration assignment.
- Dynamic NMR : Monitor coalescence of diastereotopic signals to assess rotational barriers (e.g., Boc group rotation) .
Q. How can researchers investigate the reactivity of the carbamate group under acidic/basic conditions?
- Kinetic Studies : Perform pH-dependent degradation experiments (e.g., 0.1 M HCl/NaOH at 25–60°C) and monitor by HPLC.
- Mechanistic Probes : Use O-labeled water to track hydrolysis pathways via LC-MS.
- Protection/Deprotection : Optimize Boc removal with TFA/DCM (1:4 v/v) and confirm by loss of tert-butyl NMR signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
